2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate
Description
2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate (CAS No. 200197-04-2) is a carbamate derivative with the molecular formula C₁₂H₁₁N₃O₅ and a molecular weight of 277.23 g/mol . Structurally, it features a pyrrolidin-1-yl dioxo group (a cyclic succinimide moiety) linked to a phenyl ring substituted with a carbamoyl group (-CONH₂) via a carbamate bridge (-O-CO-NR₂).
The compound requires storage under sealed, dry conditions at 2–8°C to maintain stability . Its hazard profile includes H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye irritation), necessitating precautions such as avoiding ingestion and using protective equipment .
Properties
Molecular Formula |
C12H11N3O5 |
|---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-(4-carbamoylphenyl)carbamate |
InChI |
InChI=1S/C12H11N3O5/c13-11(18)7-1-3-8(4-2-7)14-12(19)20-15-9(16)5-6-10(15)17/h1-4H,5-6H2,(H2,13,18)(H,14,19) |
InChI Key |
VXXQVFDQGVJZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate typically involves the reaction of 4-aminobenzoic acid with 2,5-dioxopyrrolidin-1-yl carbamate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and coupling agents, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.
Common Reagents and Conditions
Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in the synthesis.
Acidic or Basic Conditions: Employed for hydrolysis reactions.
Major Products Formed
4-Aminobenzoic Acid: Formed during hydrolysis.
2,5-Dioxopyrrolidin-1-yl Carbamate: Another product of hydrolysis.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticonvulsant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant properties . The compound’s reactivity with amines to form stable amide bonds also plays a role in its biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct comparative studies, structural analogs can be inferred based on functional groups and reactivity. Below is a comparative analysis of key features:
Structural and Functional Group Comparisons
Key Differences
Unlike 4-nitrophenyl carbamates (where the nitro group acts as a strong leaving group), the carbamoyl group in the target compound likely reduces electrophilicity, favoring stability over reactivity .
Toxicity :
- The target compound’s H302/H315/H319 hazards contrast with simpler carbamates (e.g., methyl carbamate), which are generally less toxic. This suggests that the aromatic and succinimide components contribute to its irritant properties .
Applications :
- While NHS esters are widely used in bioconjugation due to their rapid amine reactivity, the target compound’s carbamoyl group may confer selectivity for hydroxyl or thiol groups, though this remains speculative without experimental data.
Biological Activity
2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate, also known by its CAS number 200197-04-2, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate is CHNO, with a molecular weight of 277.23 g/mol. The compound features a pyrrolidine ring with two carbonyl groups and a carbamate moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that derivatives of 2,5-Dioxopyrrolidin-1-yl compounds exhibit significant biological activities, including anticonvulsant and antinociceptive effects. These activities are attributed to their ability to modulate various neurotransmitter systems and ion channels.
Anticonvulsant Activity
A study highlighted the development of hybrid compounds derived from 2,5-Dioxopyrrolidin-1-yl structures that demonstrated potent anticonvulsant properties in various mouse models. For instance, one lead compound exhibited effective protection in the maximal electroshock (MES) test and pentylenetetrazole-induced seizures with ED values of 23.7 mg/kg and 59.4 mg/kg, respectively . This suggests a promising avenue for the treatment of epilepsy.
Antinociceptive Activity
In addition to anticonvulsant effects, certain derivatives have shown significant antinociceptive activity in pain models. The lead compound from the aforementioned study also revealed efficacy in formalin-induced tonic pain tests, indicating potential use in managing neuropathic pain .
The biological activity of 2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate is likely mediated through multiple mechanisms:
- Sodium/Calcium Current Inhibition : The compound may inhibit central sodium and calcium currents, which are crucial in neuronal excitability and neurotransmitter release.
- TRPV1 Receptor Antagonism : The antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor is another proposed mechanism that contributes to its antinociceptive effects .
Case Studies
Several studies have been conducted to evaluate the pharmacokinetics and biodistribution of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
